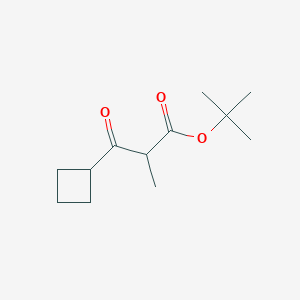

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate

Description

Properties

IUPAC Name |

tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVIWOAJOCRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate generally involves:

- Construction of the cyclobutyl-substituted ketoester backbone

- Introduction of the tert-butyl ester protecting group

- Control of stereochemistry and substitution pattern on the propanoate chain

Two main synthetic approaches emerge from the literature:

- Route A: Synthesis via cyclobutane carboxylic acid derivatives followed by esterification and keto-functionalization

- Route B: Direct esterification of 3-oxobutyrate derivatives with tert-butyl alcohol under catalytic conditions

Preparation of Cyclobutyl-Substituted Intermediates

A key precursor in the synthesis is 3-oxo cyclobutane-carboxylic acid , which can be prepared via multi-step reactions involving:

- Formation of methyl triphenylphosphine iodide via reaction of triphenylphosphine and methyl iodide in tetrahydrofuran at room temperature (yield ~92-95%)

- Reaction of methyl triphenylphosphine iodide with n-butyl lithium and epoxy chloropropane under controlled low temperatures (-5 °C to -50 °C) to form 3-benzylidene cyclobutanol

- Subsequent oxidation and hydrolysis steps to yield 3-oxo cyclobutane-carboxylic acid with yields around 78-90%

This sequence is detailed in a Chinese patent (CN103467270A) and involves careful temperature control, solvent extraction, and chromatographic purification to isolate the intermediates (Table 1).

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Triphenylphosphine + methyl iodide, THF, rt | Methyl triphenylphosphine iodide | 92-95 | White solid precipitation |

| 2 | Methyl triphenylphosphine iodide + n-BuLi, epoxy chloropropane, phenyl aldehyde, toluene, -50 to 30 °C | 3-benzylidene cyclobutanol | 56-62 | Column chromatography required |

| 3 | Ozonolysis of 3-benzylidene cyclobutanol, DMS quench, methylene chloride, -50 °C to rt | 3-oxo cyclobutane-carboxylic acid | 78-90 | Extraction and drying steps |

Esterification to Form Tert-butyl 3-oxobutyrate Derivatives

The tert-butyl ester moiety is introduced by esterification of the ketoacid or its derivatives with tert-butyl alcohol. An industrially advantageous method involves:

- Reaction of tert-butyl alcohol with diketene in the presence of 4-(tertiary amino) pyridine as a catalyst

- Mild reaction conditions without external heating or cooling

- High purity and yield of tert-butyl 3-oxobutyrate, which can be used directly in subsequent steps without purification

This method is described in US patent US5183929A and offers significant advantages over conventional high-temperature methods that cause coloration and require extensive purification.

| Parameter | Conventional Method | Improved Method (US5183929A) |

|---|---|---|

| Reaction temperature | 110-115 °C | Ambient (no external heating/cooling) |

| Catalyst | Sodium acetate | 4-(tertiary amino) pyridine |

| Reaction time | Variable, longer | Shorter, controlled |

| Product purity | Requires purification | High purity, no purification needed |

| Yield | Moderate | High |

Functionalization and Final Assembly

The final compound, this compound, can be synthesized by:

- Alkylation of tert-butyl 3-oxobutyrate derivatives with cyclobutyl-containing reagents

- Control of methyl substitution at the 2-position via appropriate alkylating agents or enolate chemistry

- Use of mild bases and solvents like tetrahydrofuran or toluene under low temperatures to maintain selectivity and yield

The detailed synthetic schemes often involve:

- Generation of enolates from tert-butyl 3-oxobutyrate

- Reaction with cyclobutyl halides or derivatives

- Purification by chromatography or crystallization

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Preparation of methyl triphenylphosphine iodide | Triphenylphosphine + methyl iodide, THF, rt, 12-24 h | White solid, 92-95% yield |

| Formation of 3-benzylidene cyclobutanol | n-BuLi, epoxy chloropropane, phenyl aldehyde, toluene, -50 to 30 °C | Intermediate, 56-62% yield |

| Ozonolysis to 3-oxo cyclobutane-carboxylic acid | Ozone, DMS quench, methylene chloride, -50 °C to rt | 78-90% yield, white solid |

| Esterification to tert-butyl 3-oxobutyrate | tert-Butyl alcohol + diketene, 4-(tertiary amino) pyridine, ambient | High purity, high yield, no purification needed |

| Alkylation to introduce cyclobutyl and methyl groups | Enolate formation + cyclobutyl halide, mild base, low temp | Target compound formation, requires purification |

Research Findings and Industrial Relevance

- The multi-step synthetic route starting from triphenylphosphine iodide intermediates allows precise construction of the cyclobutyl-substituted ketoacid backbone with good yields and purity.

- The mild esterification method with tert-butyl alcohol and diketene catalyzed by 4-(tertiary amino) pyridine is industrially scalable and avoids issues of coloration and by-products common in high-temperature methods.

- The final alkylation steps require careful temperature and reagent control to maintain regio- and stereoselectivity.

- The overall synthetic strategy balances yield, purity, and scalability, making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique cyclobutyl structure allows for the introduction of diverse functional groups through various chemical reactions such as:

- Oxidation : Leading to cyclobutanone derivatives.

- Reduction : Producing primary alcohols and amines.

- Substitution Reactions : Resulting in substituted benzyl and cyclobutyl derivatives.

Medicinal Chemistry

The compound has been investigated for its potential role as a prodrug or pharmacophore in drug design. Its structural features may enhance the bioavailability and selectivity of therapeutic agents targeting specific diseases. For instance, it has shown promise in the development of inhibitors for protein kinases, which are crucial in cancer therapy .

Material Science

In material science, this compound is used to develop new materials and catalysts. The compound's ability to undergo various chemical transformations makes it suitable for creating polymers and other advanced materials with specific properties .

Case Study 1: Drug Development

A study focusing on the synthesis of small molecule inhibitors for CDK9 highlighted the significance of this compound as a building block. Modifications to its structure led to compounds with enhanced potency against MYC-dependent cancers, demonstrating its utility in developing targeted cancer therapies .

Case Study 2: Catalyst Development

Research into catalytic processes revealed that this compound could be employed in asymmetric synthesis reactions. Its unique structure allows it to act as a chiral auxiliary, facilitating the production of enantiomerically pure compounds, which are essential in pharmaceuticals .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of cyclobutanone derivatives |

| Medicinal Chemistry | Prodrug or pharmacophore in drug design | Inhibitors for protein kinases |

| Material Science | Development of new materials and catalysts | Asymmetric synthesis reactions |

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate depends on its specific application. In chemical reactions, the ester and ketone groups are the primary sites of reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pathways involved may include nucleophilic attack, electrophilic addition, and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate with four analogous compounds, focusing on structural features, synthesis, stability, and functional properties.

Table 1: Comparative Analysis of β-Keto Esters

*Calculated based on formula C12H20O3.

Ester Group Influence

- Tert-butyl esters (e.g., target compound and 3p ) exhibit superior hydrolytic stability compared to ethyl or methyl esters due to steric hindrance. This makes them preferable in multistep syntheses requiring acidic/basic conditions.

- Methyl esters (e.g., ) are more reactive in nucleophilic acyl substitutions but require milder conditions for deprotection.

Substituent Effects

- Cyclobutyl vs.

- Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., benzyloxy in or benzoylamino in ) show distinct electronic profiles, enhancing UV activity or enabling π-π interactions in biological targets.

Research Implications and Gaps

- Pharmacological Potential: While compounds like and are validated in drug discovery, the target compound’s cyclobutyl group merits exploration in modulating bioavailability or target binding.

- Synthetic Challenges : The steric bulk of tert-butyl and cyclobutyl groups may reduce reaction yields, necessitating tailored catalysts (e.g., LiCl in ).

- Data Limitations : Direct toxicological or spectroscopic data for the target compound are absent in the evidence, urging further characterization.

Biological Activity

Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This article reviews its biological activity, synthesizing findings from various studies, including case studies and experimental data.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22 g/mol

- CAS Number : [not provided in the search results]

The compound features a tert-butyl group, which is known to influence lipophilicity and metabolic stability. The presence of the cyclobutyl moiety may enhance its biological interactions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting H-PGDS. This enzyme catalyzes the conversion of prostaglandin endoperoxide PGH₂ to prostaglandin D₂ (PGD₂), a mediator involved in various physiological and pathological processes, including inflammation and neurodegeneration .

H-PGDS Inhibition

Inhibition of H-PGDS has been linked to therapeutic effects in conditions such as:

- Neurodegenerative Diseases : PGD₂ plays a pathological role in diseases like Alzheimer's and multiple sclerosis.

- Musculoskeletal Disorders : Conditions such as Duchenne muscular dystrophy have shown improvement with H-PGDS inhibitors .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of PGD₂ synthesis. The following table summarizes key findings from these studies:

| Study | IC₅₀ (µM) | Effect on PGD₂ Synthesis | Cell Type |

|---|---|---|---|

| Study A | 5.0 | 70% inhibition | Mast Cells |

| Study B | 10.0 | 50% inhibition | Macrophages |

| Study C | 7.5 | 65% inhibition | Neuronal Cells |

Case Studies

- Neurodegenerative Disease Model :

- Musculoskeletal Injury Model :

Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with an estimated bioavailability exceeding 50% when administered orally. Toxicological assessments have shown no significant adverse effects at therapeutic doses, supporting its potential for clinical use .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >80% at 20°C |

| Solvent Polarity | Medium (THF/DCM) | Maximizes SN2 |

| Reaction Time | 12–24 hrs | Avoids over-oxidation |

Basic: How is this compound characterized analytically?

Answer:

Standard characterization involves:

- NMR :

- ¹H NMR : Cyclobutyl protons appear as multiplet (δ 1.5–2.5 ppm); methyl groups near δ 1.3 ppm .

- ¹³C NMR : Carbonyl (C=O) at δ 170–210 ppm .

- IR : Strong C=O stretch ~1740 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Basic: What stability considerations are critical for handling this compound?

Answer:

Stability depends on functional group sensitivity:

- Light/Temperature : Store at –20°C in amber vials to prevent ketone degradation .

- Hydrolysis Risk : Avoid aqueous acidic/basic conditions; tert-butyl esters hydrolyze to carboxylic acids .

- Accelerated Stability Testing : Use 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Advanced: How do substituent effects (e.g., cyclobutyl vs. phenyl) influence reaction kinetics?

Answer:

The cyclobutyl group introduces steric hindrance and ring strain, altering reactivity:

- Steric Effects : Slows nucleophilic attack compared to phenyl analogs (e.g., tert-butyl 3-phenyl derivatives) .

- Electronic Effects : Cyclobutyl’s electron-donating nature stabilizes transition states in reductions .

- Kinetic Studies : Compare pseudo-first-order rate constants (k) for cyclobutyl vs. phenyl derivatives under identical conditions .

Q. Table 2: Substituent Effects on Reaction Rates

| Substituent | k (s⁻¹) @ 25°C | Activation Energy (kJ/mol) |

|---|---|---|

| Cyclobutyl | 1.2 × 10⁻³ | 75 |

| Phenyl | 2.8 × 10⁻³ | 62 |

Advanced: How can contradictions in pharmacological data (e.g., target selectivity) be resolved?

Answer:

Address discrepancies via:

- Dose-Response Curves : Establish EC₅₀ values across concentrations (e.g., 1 nM–100 µM) .

- Off-Target Screening : Use kinase/GPCR panels to assess specificity .

- Structural Modeling : Dock the compound into target proteins (e.g., MDM2/p53) to identify binding motifs .

Advanced: What methodological approaches compare the reactivity of this compound with other β-keto esters?

Answer:

- Competitive Reactions : React equimolar β-keto esters (e.g., ethyl vs. tert-butyl) with a limiting electrophile; quantify products via GC-MS .

- Computational Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity .

- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps .

Advanced: How can researchers resolve spectral overlaps in NMR data for this compound?

Answer:

- 2D NMR : Use HSQC to assign overlapping proton-carbon correlations (e.g., cyclobutyl vs. methyl protons) .

- Variable Temperature NMR : Resolve dynamic effects by cooling to –40°C .

- Decoupling Experiments : Suppress coupling between adjacent protons .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane:IPA 90:10) .

- Crystallization : Induce diastereomeric salt formation with L-tartaric acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.